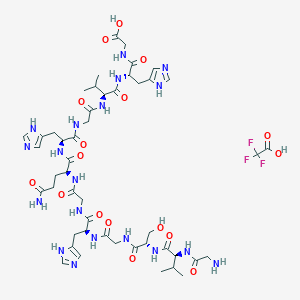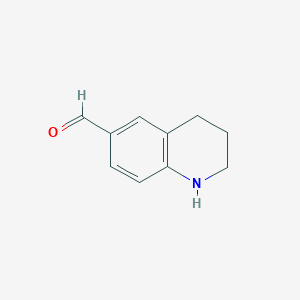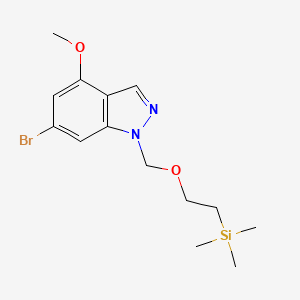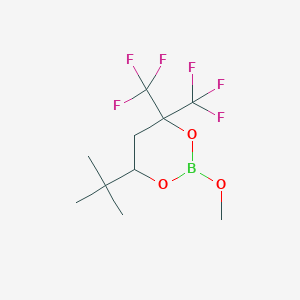![molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine-2,6-dicarbohydrazide core with two (E)-(2-hydroxynaphthalen-1-yl)methylidene groups attached, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide typically involves the condensation reaction between pyridine-2,6-dicarbohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent.
Applications De Recherche Scientifique
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to form stable complexes with metal ions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~2~,N’~6~-bis[(E)-(2-hydroxyphenyl)methylidene]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxybenzylidene)]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxy-3-methoxybenzylidene)]pyridine-2,6-dicarbohydrazide
Uniqueness
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is unique due to its naphthalenyl groups, which provide additional aromaticity and potential for π-π interactions. This can enhance the stability and reactivity of its metal complexes compared to similar compounds with phenyl or benzyl groups .
Propriétés
Formule moléculaire |
C29H21N5O4 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+ |
Clé InChI |
UZEDRNVLHSJHGQ-RVSCTIAXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
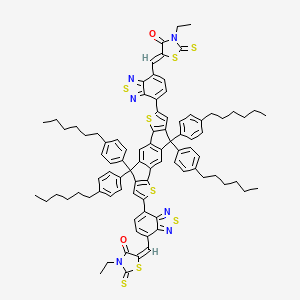
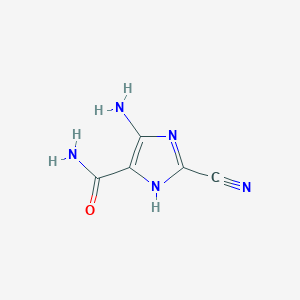
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
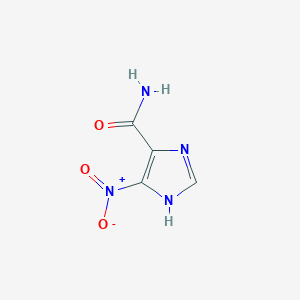
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
